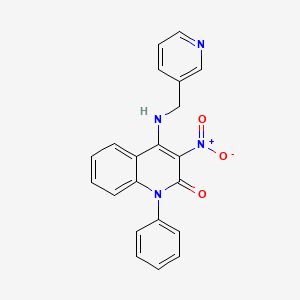
3-nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one
カタログ番号 B2801678
CAS番号:
886157-84-2
分子量: 372.384
InChIキー: WPEUSUOCBQNTIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one, also known as NQDI-1, is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases. This compound has been extensively studied for its mechanism of action and its effects on biochemical and physiological processes.
科学的研究の応用
Synthesis and Coordination Chemistry
- Compounds similar to "3-nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one" have been synthesized for potential use in coordination chemistry. For instance, compounds containing nitrogen atoms capable of forming coordinate bonds with metal ions like Mn(II) and Fe(II) have been designed. These compounds form complexes with metal ions and nitric oxide (NO), which can be used for targeted delivery of NO to biological sites, such as tumors, with the NO being released upon irradiation with long-wavelength light (Yang et al., 2017).
Antibacterial Applications
- Novel syntheses of benzoderivatives of quinoxaline, including compounds structurally related to "3-nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one", have shown antibacterial properties. These syntheses involve reacting 3-nitro anilines with chloroacetyl chloride to produce compounds with potential antibacterial activity (Karna, R., 2019).
Structural Studies
- Research on the crystal structures of derivatives of mefloquine, a compound related to "3-nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one", reveals how different supramolecular arrangements are influenced by combinations of weak intermolecular interactions. This insight can inform the design of compounds with specific physical or chemical properties (Gonçalves et al., 2011).
Organic Salt Synthesis and Characterization
- The synthesis and characterization of organic salts derived from oxidative cyclization of related compounds highlight their potential in various applications, including pharmacological uses. Such compounds exhibit ionic nature and high reactivity, which could be leveraged in the development of new chemical entities (Faizi et al., 2018).
特性
IUPAC Name |
3-nitro-1-phenyl-4-(pyridin-3-ylmethylamino)quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-21-20(25(27)28)19(23-14-15-7-6-12-22-13-15)17-10-4-5-11-18(17)24(21)16-8-2-1-3-9-16/h1-13,23H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEUSUOCBQNTIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(4-Bromo-2-fluorophenoxy)butanoic acid
1152843-96-3
2-(4-Methylphenyl)ethanimidamide
6488-02-4

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2801595.png)
![[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B2801596.png)
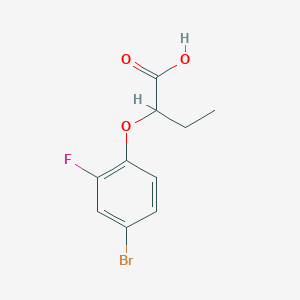
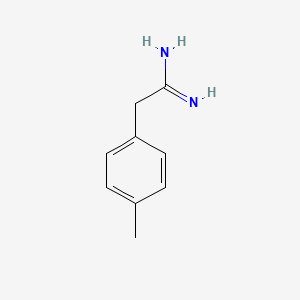
![N-cyclopentyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2801602.png)
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2801603.png)

![8-bromo-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2801605.png)
![Isoquinolin-1-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2801608.png)
![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2801610.png)
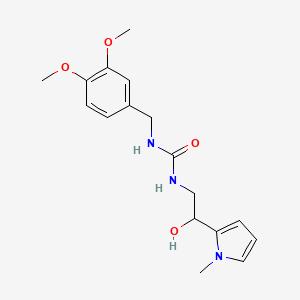
![(E)-(ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)](/img/structure/B2801614.png)
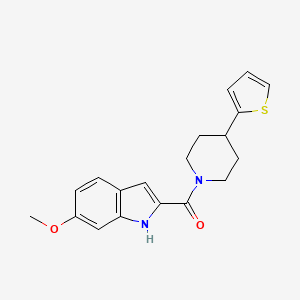
![1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2801617.png)